1-Boc-4-(3-Nitrobenzyl)piperazine
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Overview
Description
1-Boc-4-(3-Nitrobenzyl)piperazine, also known as tert-butyl 4-(3-nitrobenzyl)-1-piperazinecarboxylate, is a chemical compound with the molecular formula C16H23N3O4 and a molecular weight of 321.37 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound, and is commonly used as a building block in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-Boc-4-(3-Nitrobenzyl)piperazine typically involves the reaction of piperazine with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 3-nitrobenzyl chloride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. Recent advancements have focused on using diethylamine as a starting material, which provides a more efficient synthetic route with higher yields and reduced environmental impact .
Chemical Reactions Analysis
1-Boc-4-(3-Nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to form new derivatives.
Common reagents and conditions used in these reactions include:
Reducing Agents: Hydrogen gas, palladium on carbon
Electrophiles: Alkyl halides, acyl chlorides
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid
Scientific Research Applications
1-Boc-4-(3-Nitrobenzyl)piperazine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting the central nervous system and psychiatric disorders.
Biological Studies: It is used in the study of enzyme inhibitors and receptor binding studies, providing insights into the molecular mechanisms of various biological processes.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Boc-4-(3-Nitrobenzyl)piperazine involves its interaction with specific molecular targets and pathways. In pharmaceutical research, it acts as a precursor to active compounds that bind to receptors such as D2 and 5-HT1A. These receptors are involved in neurotransmission and play a crucial role in regulating mood, cognition, and behavior . The compound’s derivatives may exhibit agonistic or antagonistic effects on these receptors, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
1-Boc-4-(3-Nitrobenzyl)piperazine can be compared with other similar compounds, such as:
1-Boc-4-(4-Nitrobenzyl)piperazine: This compound has a similar structure but with the nitro group positioned at the 4-position of the benzyl ring.
1-Boc-4-(2-Nitrobenzyl)piperazine: This compound has the nitro group at the 2-position of the benzyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of specialized derivatives with potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-7-17(8-10-18)12-13-5-4-6-14(11-13)19(21)22/h4-6,11H,7-10,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTWAJBOXCYPAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383744 |
Source
|
Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203047-33-0 |
Source
|
Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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